2-(3-Bromobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3-Bromobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that belongs to the class of organoboron compounds. It is characterized by the presence of a brominated benzo[b]thiophene moiety attached to a dioxaborolane ring. This compound is of significant interest in organic synthesis and materials science due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the bromination of benzo[b]thiophene followed by the introduction of the dioxaborolane moiety. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The brominated intermediate is then reacted with bis(pinacolato)diboron under palladium-catalyzed conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form biaryl or styrene derivatives.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can yield the corresponding dihydrothiophene derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium phosphate in solvents like toluene or ethanol.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of substituted benzo[b]thiophene derivatives.
Coupling: Formation of biaryl or styrene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiophene derivatives.
Scientific Research Applications
2-(3-Bromobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Employed in the development of organic semiconductors for organic thin-film transistors (OFETs).
Medicinal Chemistry: Investigated for its potential use in the synthesis of biologically active compounds.
Catalysis: Utilized as a ligand in various catalytic processes.
Mechanism of Action
The mechanism of action of 2-(3-Bromobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily based on its ability to undergo various chemical transformations. The bromine atom and the dioxaborolane moiety provide reactive sites for substitution and coupling reactions, respectively. The thiophene ring can participate in π-π interactions and electron transfer processes, making it suitable for applications in organic electronics .
Comparison with Similar Compounds
Similar Compounds
3,3’-Dibromo-2,2’-bibenzo[b]thiophene: Similar in structure but with an additional bromine atom.
2-(Benzo[b]thieno[2,3-d]thiophen-2-yl)dibenzo[b,d]thiophene: Contains a fused benzene ring, affecting its electronic properties.
Benzo[4,5]selenopheno[3,2-b]thiophene Derivatives: Similar thiophene-based compounds with selenium substitution.
Uniqueness
2-(3-Bromobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the dioxaborolane ring, which imparts distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and materials science.
Properties
Molecular Formula |
C14H16BBrO2S |
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Molecular Weight |
339.1 g/mol |
IUPAC Name |
2-(3-bromo-1-benzothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H16BBrO2S/c1-13(2)14(3,4)18-15(17-13)12-11(16)9-7-5-6-8-10(9)19-12/h5-8H,1-4H3 |
InChI Key |
VRHNMMHYXVYWEV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C3=CC=CC=C3S2)Br |
Origin of Product |
United States |
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